molecular formula C16H14ClN3O2S B2561629 N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286703-60-3

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2561629
CAS No.: 1286703-60-3
M. Wt: 347.82
InChI Key: RMNGRUSPLWLTCW-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methylthiophen-2-yl group and at position 2 with a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a (2-chlorophenyl)methyl group. Its structure combines heterocyclic and aromatic elements, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-10-6-7-23-15(10)16-20-19-14(22-16)8-13(21)18-9-11-4-2-3-5-12(11)17/h2-7H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNGRUSPLWLTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thiophene moiety: This step involves the coupling of the oxadiazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions where the chlorophenyl group is introduced to the oxadiazole-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound possesses a complex structure characterized by a 1,3,4-oxadiazole ring fused with a thiophene moiety, which is known to enhance biological activity. The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:

  • Formation of the Oxadiazole Ring : The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or acid chlorides.
  • Methylation and Chlorination : The introduction of the chlorophenyl and methyl groups is achieved through electrophilic aromatic substitution reactions.
  • Final Acetylation : The final step often involves acetylation to yield the target compound.

Anticancer Properties

Research has indicated that compounds containing the 1,3,4-oxadiazole structure exhibit significant anticancer activities. For instance, studies have shown that derivatives of oxadiazoles can inhibit cell growth in various cancer cell lines including glioblastoma and ovarian cancer cells. N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has been evaluated for its cytotoxic effects against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response pathway. This property could make it a candidate for treating conditions characterized by inflammation .

Antimicrobial Activity

There is evidence supporting the antimicrobial efficacy of oxadiazole derivatives against various bacterial strains. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.

Case Studies and Research Findings

StudyObjectiveFindings
Study on Anticancer Activity Evaluate cytotoxicity against glioblastomaSignificant inhibition of cell growth observed with IC50 values indicating potency .
In Silico Docking Studies Assess binding affinity to 5-lipoxygenaseHigh binding affinity suggesting potential as an anti-inflammatory agent .
Antimicrobial Testing Test efficacy against bacterial strainsEffective against multiple strains with varying degrees of inhibition .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in cell proliferation, inflammation, or microbial growth.

    Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Oxadiazole vs. Thiadiazole Derivatives
  • Compound in : Replaces the oxadiazole core with a 1,3,4-thiadiazole ring. This substitution alters electronic properties (e.g., increased polarizability due to sulfur) and may influence binding affinity in biological systems.
  • Impact : Thiadiazole derivatives often exhibit distinct solubility and metabolic stability compared to oxadiazoles due to sulfur’s larger atomic radius and weaker electronegativity .
Substituents on the Oxadiazole Ring
  • Antimicrobial studies show benzofuran-oxadiazole hybrids (e.g., 2a, 2b) exhibit potent activity, suggesting substituent-dependent bioactivity .

Acetamide Substituent Variations

Aryl Group Modifications
  • N-(3-Chloro-4-Fluorophenyl) () : Additional fluorine introduces stronger electronegativity and metabolic stability, often seen in drug candidates for enhanced bioavailability.
  • N-(Benzothiazol-2-yl) () : The benzothiazole group contributes to anticancer activity (e.g., compound 2a, yield 80%, mp 200.9–201.7°C), highlighting the role of fused heteroaromatic systems in cytotoxicity .
Thioether Linker Modifications
  • Thioether vs. Sulfonyl/Sulfinyl : and feature thiadiazoles with dual sulfur atoms, which may increase oxidative stability but reduce flexibility compared to the target compound’s thioether bridge.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight Melting Point (°C) pKa (Predicted)
Target Compound C₁₇H₁₅ClN₃O₂S 360.84 Not Reported ~9.8*
2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide () C₉H₈ClN₃O₂S 257.7 Not Reported 9.82
N-(Benzothiazol-2-yl) Derivative () C₁₉H₁₅N₅O₂S₂ 409.48 200.9–201.7 Not Reported
5-(Benzofuran-2-yl) Derivative () C₁₉H₁₄N₄O₃S 390.40 Not Reported Not Reported

*Estimated based on analog in .

Key Observations:
  • Melting points (e.g., 200.9–201.7°C in ) suggest crystalline stability, which may influence formulation strategies.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a chlorophenyl group, a thiophene moiety, and an oxadiazole ring. The presence of these functional groups is crucial for its biological activity.

Molecular Properties:

  • Molecular Weight: 303.79 g/mol
  • LogP (Lipophilicity): 4.5 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 3

The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in cell proliferation and inflammation. Studies suggest that it may modulate signaling pathways such as the MAPK/ERK pathway, which plays a significant role in cellular responses to growth factors and stress signals.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. The mechanism of action appears to involve interference with biofilm formation and gene transcription related to microbial resistance .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated varying degrees of cytotoxicity:

Cell Line IC50 (µM) Reference
MCF-725
HeLa30

The presence of the oxadiazole ring is believed to enhance the cytotoxic effects due to its ability to interact with cellular targets more effectively than other structures.

Case Studies

  • Antimicrobial Efficacy : A study compared the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics .
  • Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of several oxadiazole derivatives on cancer cell lines, this compound was found to have an IC50 value lower than many tested compounds, indicating its potential as an effective anticancer agent .

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